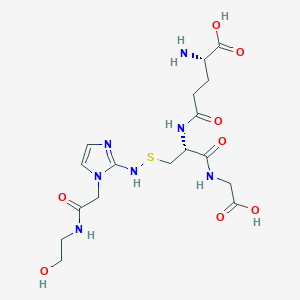
Rnhoh-gsh conjugate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rnhoh-gsh conjugate is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a conjugate of reduced glutathione (GSH) and 1,4-diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (Rnhoh). The Rnhoh-gsh conjugate has been synthesized using various methods, and its scientific research applications range from cancer treatment to environmental monitoring.
Wirkmechanismus
The mechanism of action of Rnhoh-gsh conjugate involves the induction of oxidative stress in cancer cells. Rnhoh-gsh conjugate reacts with intracellular thiols, leading to the depletion of glutathione and the generation of reactive oxygen species (ROS). The accumulation of ROS leads to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Rnhoh-gsh conjugate has been shown to have various biochemical and physiological effects. Studies have shown that Rnhoh-gsh conjugate can induce oxidative stress and inhibit the proliferation of cancer cells. Moreover, Rnhoh-gsh conjugate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Rnhoh-gsh conjugate in lab experiments include its selectivity towards cancer cells, its ability to induce oxidative stress, and its anti-inflammatory effects. However, the limitations of using Rnhoh-gsh conjugate in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage.
Zukünftige Richtungen
There are several future directions for the use of Rnhoh-gsh conjugate in scientific research. One of the future directions is the development of Rnhoh-gsh conjugate as a potential cancer treatment. Moreover, Rnhoh-gsh conjugate can be used in environmental monitoring to detect the presence of heavy metals. Furthermore, Rnhoh-gsh conjugate can be used to study the role of oxidative stress in various diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, Rnhoh-gsh conjugate is a compound with unique properties and potential applications in scientific research. The synthesis of Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of a catalyst. Rnhoh-gsh conjugate has been extensively studied for its potential applications in cancer treatment, environmental monitoring, and the study of oxidative stress in various diseases. However, further studies are needed to determine its optimal dosage and potential toxicity.
Synthesemethoden
The synthesis of Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of a catalyst. One of the methods used to synthesize Rnhoh-gsh conjugate involves the reaction of Rnhoh-gsh conjugate with Rnhoh in the presence of sodium carbonate. The reaction occurs at room temperature, and the product is obtained by precipitation.
Wissenschaftliche Forschungsanwendungen
Rnhoh-gsh conjugate has been extensively studied for its potential applications in cancer treatment. Studies have shown that Rnhoh-gsh conjugate can selectively target cancer cells and induce apoptosis. Moreover, Rnhoh-gsh conjugate has been shown to inhibit the proliferation of cancer cells and reduce tumor growth.
Eigenschaften
CAS-Nummer |
104939-14-2 |
|---|---|
Produktname |
Rnhoh-gsh conjugate |
Molekularformel |
C17H27N7O8S |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H27N7O8S/c18-10(16(31)32)1-2-12(26)22-11(15(30)21-7-14(28)29)9-33-23-17-20-3-5-24(17)8-13(27)19-4-6-25/h3,5,10-11,25H,1-2,4,6-9,18H2,(H,19,27)(H,20,23)(H,21,30)(H,22,26)(H,28,29)(H,31,32)/t10-,11-/m0/s1 |
InChI-Schlüssel |
LOIIXYIFONJUMW-QWRGUYRKSA-N |
Isomerische SMILES |
C1=CN(C(=N1)NSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CC(=O)NCCO |
SMILES |
C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO |
Kanonische SMILES |
C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO |
Synonyme |
1-N-(2-hydroxyethyl)acetamido-2-hydroxylaminoimidazole-glutathione conjugate RNHOH-GSH conjugate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



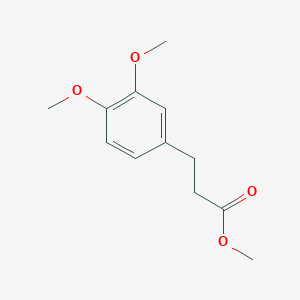
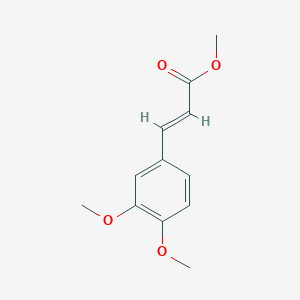


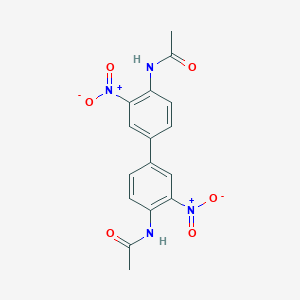

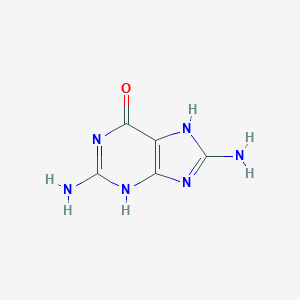
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)


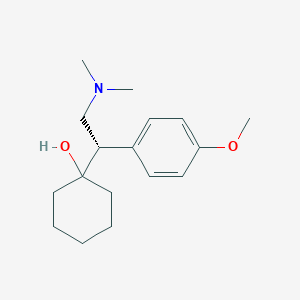
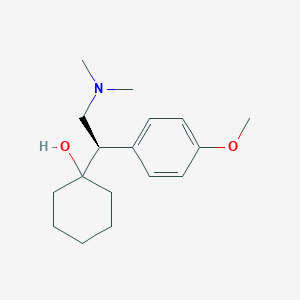
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)